3-Cyclopropyl-1,2,4-thiadiazol-5-amine
CAS No.: 762272-35-5
Cat. No.: VC2098955
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 762272-35-5 |
|---|---|
| Molecular Formula | C5H7N3S |
| Molecular Weight | 141.2 g/mol |
| IUPAC Name | 3-cyclopropyl-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C5H7N3S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8) |
| Standard InChI Key | PWMKMGJWPFSQIE-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NSC(=N2)N |
| Canonical SMILES | C1CC1C2=NSC(=N2)N |
Introduction
Chemical Identity and Structure
Molecular Structure and Formula
3-Cyclopropyl-1,2,4-thiadiazol-5-amine has the molecular formula C₅H₇N₃S, consisting of five carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one sulfur atom . The structure features a planar 1,2,4-thiadiazole ring with a cyclopropyl group attached at position 3 and an amino group at position 5. This arrangement contributes to the compound's unique chemical behavior and potential biological interactions.
Identification Information
The compound is registered under various identification systems, facilitating its recognition across chemical databases and research publications. Table 1 summarizes the key identification parameters.
Table 1: Chemical Identification Parameters of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine
| Parameter | Value |
|---|---|
| Primary Name | 3-Cyclopropyl-1,2,4-thiadiazol-5-amine |
| CAS Registry Number | 762272-35-5 |
| MDL Number | MFCD09865010 |
| European Community (EC) Number | 820-964-3 |
| DSSTox Substance ID | DTXSID70630550 |
| Wikidata | Q82537555 |
| Creation Date | 2007-12-05 |
| Last Modification | 2025-04-05 |
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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5-Amino-3-cyclopropyl-1,2,4-thiadiazole
Physical and Chemical Properties
Physicochemical Parameters
3-Cyclopropyl-1,2,4-thiadiazol-5-amine possesses distinct physical and chemical properties that influence its behavior in various chemical and biological systems. Table 2 presents the key physicochemical parameters of the compound.
Table 2: Physicochemical Properties of 3-Cyclopropyl-1,2,4-thiadiazol-5-amine
| Property | Value | Determination Method |
|---|---|---|
| Molecular Weight | 141.19 g/mol | Calculated |
| Physical State | Solid at room temperature | Observed |
| Density | 1.476 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 310.8 ± 25.0 °C | Predicted |
| pKa | 4.01 ± 0.50 | Predicted |
| Solubility | Moderate in polar organic solvents | Experimental |
Stability and Reactivity
The 1,2,4-thiadiazole ring system present in 3-Cyclopropyl-1,2,4-thiadiazol-5-amine contributes to its chemical stability. Research on similar thiadiazole compounds indicates good metabolic stability compared to related heterocycles such as thiazoles . The compound can be stored at room temperature under appropriate conditions, suggesting reasonable stability under normal environmental conditions .
The amine group at position 5 serves as a potential site for further chemical modifications, enabling the synthesis of derivatives with potentially enhanced properties or tailored activities. This functional group can participate in various reactions including nucleophilic substitutions, acylations, and alkylations.
Synthesis and Preparation Methods
Purification and Characterization
Commercial sources provide the compound with a purity of ≥95%, indicating established purification protocols in industrial production . Characterization of the compound and verification of its structure can be accomplished through standard analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
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X-ray crystallography (for crystalline forms)
Biological Activity and Applications
Pharmacological Properties
Research on 1,2,4-thiadiazole derivatives, including compounds related to 3-Cyclopropyl-1,2,4-thiadiazol-5-amine, has revealed significant pharmacological potential. Studies on the 1,2,4-thiadiazole scaffold have demonstrated activity against parasitic worms, particularly in reducing the motility of Onchocerca gutturosa adult worms .
Compounds containing the 1,2,4-thiadiazole core have shown improved pharmacokinetic profiles compared to related heterocyclic structures. Some derivatives have demonstrated efficacy in reducing adult worm burden in vivo, indicating potential applications in antiparasitic treatments .
Structure-Activity Relationships
Research findings suggest that the position of heteroatoms in the ring system significantly influences the metabolic stability and biological activity of thiadiazole compounds. The 1,2,4-thiadiazole isomer has demonstrated favorable properties compared to other isomeric forms such as 1,3,4-thiadiazoles .
The cyclopropyl substituent at position 3 may contribute to the compound's pharmacokinetic properties, potentially influencing factors such as metabolic stability, bioavailability, and target selectivity. Similarly, the amine group at position 5 provides a site for hydrogen bonding interactions with biological targets, which may be crucial for the compound's biological activity.
Research Applications
3-Cyclopropyl-1,2,4-thiadiazol-5-amine and related derivatives have found applications in various research contexts:
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As building blocks for the synthesis of more complex bioactive molecules
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In structure-activity relationship studies to develop compounds with enhanced pharmacological properties
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As potential leads in drug discovery programs, particularly those targeting parasitic diseases
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As probe compounds to investigate biological mechanisms
| Supplier | Product Information | Purity | Catalog Reference |
|---|---|---|---|
| Matrix Scientific | 500 mg | ≥95% | 047231-500MG |
| VWR | Available through Matrix Scientific | ≥95% | 101879-020EA (1296.92 USD) |
Quality and Specifications
Commercially available 3-Cyclopropyl-1,2,4-thiadiazol-5-amine typically meets research-grade specifications with a minimum purity of 95% . This level of purity is sufficient for most research applications, including synthetic chemistry and preliminary biological assessments.
Research Findings and Related Compounds
Brain-Blood Barrier Penetration
Research on compounds containing the 1,2,4-thiadiazole scaffold has investigated their ability to cross the blood-brain barrier (BBB). Some thiadiazole derivatives have been found to cross the BBB efficiently, with brain-to-plasma ratios around 1.1 (at 2 hours) . This property has implications for potential applications in central nervous system (CNS) disorders but may be undesirable for peripheral targets where CNS side effects should be minimized.
Related Compounds
A structurally related compound, 3-Cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine (CAS 1490563-74-0), features a methylated amine group at position 5 . This N-methylated derivative represents a potential extension of structure-activity relationship studies, with the methyl group potentially influencing properties such as lipophilicity, metabolic stability, and target binding.
Additionally, more complex derivatives such as 3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane have been developed, incorporating the 3-cyclopropyl-1,2,4-thiadiazole moiety into larger molecular frameworks.
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